7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazepine ring system with chlorine atoms at the 7 and 9 positions and a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves multiple steps, starting with the construction of the benzoxazepine core. One common approach is the cyclization of appropriate amino alcohols with chloroacetyl chloride under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would likely include purification steps such as recrystallization or chromatography to achieve high purity levels required for pharmaceutical or industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN₃) or halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride may be used to study enzyme inhibition or receptor binding. Its structural similarity to other biologically active compounds can make it a useful tool in drug discovery.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets could lead to the creation of novel therapeutic agents.
Industry: In industry, this compound might be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism by which 7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
7,9-Dichloro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide
7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Uniqueness: 7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific chlorine substitution pattern and hydrochloride salt form, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
CAS No. |
2680535-90-2 |
---|---|
Molecular Formula |
C9H10Cl3NO |
Molecular Weight |
254.5 |
Purity |
95 |
Origin of Product |
United States |
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